molecular formula C30H20N2O5 B5031246 [2-(4-Nitrophenyl)-2-oxoethyl] 2,3-diphenylquinoline-4-carboxylate

[2-(4-Nitrophenyl)-2-oxoethyl] 2,3-diphenylquinoline-4-carboxylate

Cat. No.: B5031246
M. Wt: 488.5 g/mol
InChI Key: LFTCYEPZRFPOKA-UHFFFAOYSA-N
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Description

[2-(4-Nitrophenyl)-2-oxoethyl] 2,3-diphenylquinoline-4-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is known for its diverse biological activities, and a nitrophenyl group, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Nitrophenyl)-2-oxoethyl] 2,3-diphenylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the diphenyl and nitrophenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Nitrophenyl)-2-oxoethyl] 2,3-diphenylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitroquinoline derivatives, while reduction can produce aminoquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Nitrophenyl)-2-oxoethyl] 2,3-diphenylquinoline-4-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. The presence of the quinoline core is particularly significant, as many quinoline derivatives are known to exhibit such activities.

Medicine

In medicine, this compound could be explored as a lead compound for drug development. Its ability to undergo various chemical modifications makes it a versatile candidate for the design of new therapeutic agents.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-(4-Nitrophenyl)-2-oxoethyl] 2,3-diphenylquinoline-4-carboxylate is likely related to its ability to interact with specific molecular targets. The quinoline core can bind to various enzymes or receptors, modulating their activity. The nitrophenyl group may also play a role in the compound’s biological effects by participating in redox reactions or forming reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(4-Nitrophenyl)-2-oxoethyl] 2,3-diphenylquinoline-4-carboxylate apart from similar compounds is its unique combination of a quinoline core and a nitrophenyl group

Properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2,3-diphenylquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N2O5/c33-26(20-15-17-23(18-16-20)32(35)36)19-37-30(34)28-24-13-7-8-14-25(24)31-29(22-11-5-2-6-12-22)27(28)21-9-3-1-4-10-21/h1-18H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTCYEPZRFPOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2C4=CC=CC=C4)C(=O)OCC(=O)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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